Parfumine
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Overview
Description
Parfumine is a benzylisoquinoline alkaloid isolated from Fumaria vaillantii and Fumaria parviflora. It has a role as a plant metabolite. It is a benzylisoquinoline alkaloid, an azaspiro compound, an oxacycle and a member of phenols.
Scientific Research Applications
Isolation and Characterization of Parfumine
Parfumine, an alkaloid, has been isolated and characterized from various natural sources. A study identified parfumine among other alkaloids isolated from the aerial parts of Fumaria vaillantii. The molecular structures of these compounds, including parfumine, were determined using NMR and MS data techniques (Iranshahy et al., 2014).
X-ray Structural Analysis
An X-ray structural investigation was conducted on parfumine to determine its bond lengths and valence angles, revealing that its benzene rings have usual values and specific conformations (Nasirov et al., 2004).
Biological Activity
Parfumine, among other alkaloids, has been studied for its biological activity. In a study involving Fumaria densiflora, parfumine was found to cause concentration-dependent relaxation of the ileum longitudinal segment and influenced the heart rate and contraction amplitude in isolated perfused hearts (Al-ghazzawi et al., 2020).
Quantification in Plant Species
Research on the quantification of alkaloids, including parfumine, in Fumaria parviflora was conducted using Capillary Isotachophoresis. This study contributed to the understanding of the alkaloid composition during the plant's growth and development (Válka et al., 1985).
Alkaloid Profiles in Plants
The alkaloid profiles of various plants, including the presence of parfumine, have been studied extensively. For instance, research on Fumaria indica identified parfumine among other newly isolated alkaloids, contributing to the phytochemical knowledge of this plant species (Atta-ur-rahman et al., 1992).
Glycosidic Derivatives
Parfumine has also been identified as a derivative in glycosidic spirobenzylisoquinoline alkaloids. A study discovered that acid hydrolysis of parviflorine, an alkaloid found in Fumaria parviflora, yields parfumine, indicating its role as a structural component in complex alkaloids (Hussain & Shamma, 1980).
NMR Signal Assignment
In the realm of analytical chemistry, the NMR signal assignments of benzylisoquinolines, including parfumine, have been detailed, providing vital information for the structural analysis and identification of these alkaloids (Seger et al., 2004).
properties
CAS RN |
28230-70-8 |
---|---|
Product Name |
Parfumine |
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1,3]benzodioxole]-8'-one |
InChI |
InChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1 |
InChI Key |
AHNUBWYOIHCGFN-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@]13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
Other CAS RN |
28230-70-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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